2-Benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione
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Overview
Description
Preparation Methods
The synthesis of 2-benzyl-4,5,6,7-tetrachloroisoindoline-1,3-dione typically involves the condensation of phthalic anhydride with primary amines . One efficient strategy to construct isoindoline-1,3-dione building blocks is through the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This reaction involves the formation of three new C–C bonds and two new C aryl–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Chemical Reactions Analysis
2-Benzyl-4,5,6,7-tetrachloroisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more chlorine atoms are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Benzyl-4,5,6,7-tetrachloroisoindoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-benzyl-4,5,6,7-tetrachloroisoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors . The compound modulates these receptors, which can lead to various pharmacological effects. Additionally, its ability to inhibit β-amyloid protein aggregation suggests a potential role in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
2-Benzyl-4,5,6,7-tetrachloroisoindoline-1,3-dione can be compared with other isoindoline derivatives such as:
4,5,6,7-Tetrachloroisoindoline-1,3-dione: This compound shares a similar core structure but lacks the benzyl group.
2-Benzyl-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindoline-1,3-dione: This compound has additional methyl groups and a different degree of saturation.
The uniqueness of 2-benzyl-4,5,6,7-tetrachloroisoindoline-1,3-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
63586-13-0 |
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Molecular Formula |
C15H7Cl4NO2 |
Molecular Weight |
375.0 g/mol |
IUPAC Name |
2-benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione |
InChI |
InChI=1S/C15H7Cl4NO2/c16-10-8-9(11(17)13(19)12(10)18)15(22)20(14(8)21)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
MQFQHWBPMPPVNJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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